2-(4-Butoxybenzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-Butoxybenzamido)thiophene-3-carboxamide is a chemical compound that belongs to the family of thiophene derivatives. Thiophene and its substituted derivatives are an important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene carboxamide analogs has been reported in various studies. For instance, some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another study reported the synthesis of thiophene carboxamide annonaceous acetogenin analogs with short alkyl moieties .Scientific Research Applications
Synthesis and Conformational Analysis
The synthesis of 2'-benzamido-2'-deoxyadenosine analogues, including 2'-(thiophene-2-carboxamido) analogue, has been explored for new treatments for sleeping sickness. These analogues selectively inhibit parasite glyceraldehyde 3-phosphate dehydrogenase, confirming modeling studies. The solution-state conformation of these analogues demonstrates a specific orientation of the thiophene ring and base part, indicating their potential therapeutic significance (Calenbergh et al., 1994).
Polymer Science Applications
Research into ortho-linked polyamides based on compounds derived from 4-tert-butylcatechol, similar in structure to 2-(4-Butoxybenzamido)thiophene-3-carboxamide, reveals significant applications in polymer science. These polyamides demonstrate high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, suggesting their use in advanced material science (Hsiao, Yang, & Chen, 2000).
Antimycobacterial Applications
Derivatives of thiophene carboxamide, closely related to this compound, have been developed as antimycobacterial agents. These compounds, including 2-(4-phenoxybenzamido) derivatives, show significant activity against Mycobacterium tuberculosis and low cytotoxicity, indicating their potential as therapeutic agents (Nallangi et al., 2014).
Catalysis Research
Research into platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide and thiophene-based compounds, reveals significant applications in catalysis. This research contributes to the development of efficient and selective catalytic processes (Wang & Widenhoefer, 2004).
Conformational Preferences in Foldamer Building Blocks
Studies on the conformational preferences of furan- and thiophene-based arylamides, such as N-methylthiophene-2-carboxamide, show their use as foldamer building blocks in molecular design. The research examines the impact of intramolecular hydrogen bonding and solvent polarity on their conformations, contributing to the field of molecular engineering (Galan et al., 2013).
Future Directions
2-(4-Butoxybenzamido)thiophene-3-carboxamide and similar compounds have immense potential in scientific research. Their unique properties make them valuable tools for studying various biological processes and developing innovative solutions. They could be used as promising structures in the development of more potent pharmaceutical agents in the future .
Properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-3-9-21-12-6-4-11(5-7-12)15(20)18-16-13(14(17)19)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDDSZAFWACRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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